molecular formula C51H101N5O23 B6313493 Amino-PEG(4)-[PEG(4)-OMe]3 CAS No. 1333154-69-0

Amino-PEG(4)-[PEG(4)-OMe]3

Cat. No.: B6313493
CAS No.: 1333154-69-0
M. Wt: 1152.4 g/mol
InChI Key: SEXJGJDFUSAHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG(4)-[PEG(4)-OMe]3 is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound consists of a central amino group attached to a PEG chain, which is further linked to three PEG chains terminated with methoxy groups. The structure of this compound imparts unique properties such as high solubility in water, biocompatibility, and flexibility, making it valuable in various scientific and industrial applications.

Scientific Research Applications

Amino-PEG(4)-[PEG(4)-OMe]3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and as a solubilizing agent for hydrophobic compounds.

    Biology: Employed in the modification of biomolecules such as proteins, peptides, and nucleic acids to improve their solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the formulation of cosmetics, personal care products, and coatings to impart desirable properties such as moisture retention and smooth texture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG(4)-[PEG(4)-OMe]3 typically involves the following steps:

    Activation of PEG Chains: The PEG chains are activated using reagents such as N-hydroxysuccinimide (NHS) esters or maleimide groups. This activation facilitates the subsequent coupling reactions.

    Coupling Reactions: The activated PEG chains are then coupled with an amino group-containing compound. This step is usually carried out under mild conditions to preserve the integrity of the PEG chains.

    Purification: The final product is purified using techniques such as dialysis, precipitation, or chromatography to remove any unreacted starting materials and by-products.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and ultrafiltration further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Amino-PEG(4)-[PEG(4)-OMe]3 undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles such as activated esters or halides.

    Conjugation Reactions: The PEG chains can be conjugated to other molecules through reactions with carboxyl, thiol, or hydroxyl groups.

    Oxidation and Reduction: The methoxy-terminated PEG chains are relatively inert, but the amino group can undergo oxidation to form nitroso or nitro derivatives.

Common Reagents and Conditions

    N-hydroxysuccinimide (NHS) Esters: Used for activating carboxyl groups for subsequent coupling with amino groups.

    Maleimide Groups: Facilitate the formation of stable thioether bonds with thiol groups.

    Reducing Agents: Such as sodium borohydride, used for reducing disulfide bonds in conjugation reactions.

Major Products Formed

    PEGylated Proteins: Formed by conjugating this compound to proteins, enhancing their solubility and stability.

    Functionalized Surfaces: Created by attaching the compound to surfaces, imparting hydrophilicity and biocompatibility.

Mechanism of Action

The mechanism of action of Amino-PEG(4)-[PEG(4)-OMe]3 involves its ability to modify the surface properties of molecules and materials to which it is attached. The PEG chains provide a hydrophilic and flexible coating that reduces non-specific interactions and enhances solubility. The amino group can form covalent bonds with target molecules, facilitating their conjugation and functionalization. This compound can also act as a spacer, increasing the distance between functional groups and reducing steric hindrance in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Amino-PEG(4)-acid: Contains a carboxyl group instead of methoxy groups, used for conjugation with amine-containing molecules.

    Amino-PEG(6)-OMe: Similar structure with a longer PEG chain, providing increased flexibility and solubility.

    Carboxy-PEG(4)-amine: Contains both carboxyl and amino groups, allowing for dual functionalization.

Uniqueness

Amino-PEG(4)-[PEG(4)-OMe]3 is unique due to its specific combination of an amino group and three methoxy-terminated PEG chains. This structure imparts a balance of hydrophilicity, flexibility, and reactivity, making it suitable for a wide range of applications. The presence of multiple PEG chains enhances its ability to improve the solubility and stability of conjugated molecules, while the amino group provides a versatile site for further functionalization.

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxymethyl]propoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H101N5O23/c1-61-12-4-47(57)53-9-17-66-22-27-71-32-35-74-38-41-77-44-51(56-50(60)7-15-64-20-25-69-30-31-70-26-21-65-16-8-52,45-78-42-39-75-36-33-72-28-23-67-18-10-54-48(58)5-13-62-2)46-79-43-40-76-37-34-73-29-24-68-19-11-55-49(59)6-14-63-3/h4-46,52H2,1-3H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXJGJDFUSAHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCCOCCOCCOCCOCC(COCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H101N5O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1152.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG(4)-[PEG(4)-OMe]3
Reactant of Route 2
Amino-PEG(4)-[PEG(4)-OMe]3
Reactant of Route 3
Amino-PEG(4)-[PEG(4)-OMe]3
Reactant of Route 4
Reactant of Route 4
Amino-PEG(4)-[PEG(4)-OMe]3
Reactant of Route 5
Amino-PEG(4)-[PEG(4)-OMe]3
Reactant of Route 6
Reactant of Route 6
Amino-PEG(4)-[PEG(4)-OMe]3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.